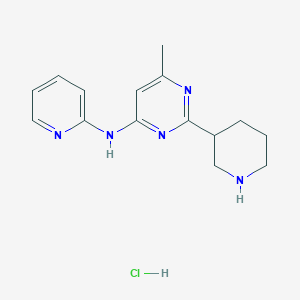

6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride

Übersicht

Beschreibung

6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring fused with a piperidine and pyridine moiety, making it a versatile candidate for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as magnesium oxide nanoparticles to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Magnesium oxide nanoparticles, palladium on carbon

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Kinase Inhibition:

The compound acts as an inhibitor of the c-KIT kinase, which is a receptor tyrosine kinase involved in several malignancies, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. Mutations in c-KIT are known to drive tumorigenesis, making this compound a target for therapeutic intervention .

2. Structure-Activity Relationship (SAR):

Research has demonstrated that modifications to the pyrimidine and piperidine moieties can enhance the potency and selectivity of the compound against c-KIT mutations. The presence of the pyridine ring contributes to its binding affinity and specificity .

Therapeutic Applications

1. Cancer Treatment:

The primary application of this compound is in oncology, particularly for treating cancers associated with c-KIT mutations. Studies have shown that it effectively inhibits tumor growth in preclinical models of GISTs and other cancers where c-KIT plays a crucial role .

2. Potential for Combination Therapy:

There is ongoing research into using this compound in combination with other therapeutic agents to overcome resistance mechanisms in cancer treatment. For instance, combining it with other kinase inhibitors may provide a synergistic effect, enhancing overall efficacy against resistant tumor types .

Case Studies

1. Gastrointestinal Stromal Tumors (GISTs):

In clinical trials, patients with GISTs harboring specific c-KIT mutations have shown a positive response to treatment regimens that include this compound. The inhibition of c-KIT signaling pathways has led to significant reductions in tumor size and improved patient outcomes .

2. Systemic Mastocytosis:

Another area of application is in systemic mastocytosis, where c-KIT mutations are prevalent. The compound has demonstrated efficacy in reducing mast cell proliferation and mediating symptoms associated with this condition .

Data Summary Table

| Application Area | Mechanism | Clinical Outcome |

|---|---|---|

| Gastrointestinal Stromal Tumors | Inhibition of c-KIT kinase | Reduction in tumor size |

| Systemic Mastocytosis | Targeting mutated c-KIT | Symptom relief and reduced mast cell count |

| Combination Therapy | Synergistic effects with other inhibitors | Enhanced efficacy against resistant tumors |

Wirkmechanismus

The mechanism of action of 6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as kinases and receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, its inhibition of certain kinases can result in the suppression of cancer cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.

Piritrexim: An antifolate compound with antitumor properties.

Riociguat: A drug used to treat pulmonary hypertension, featuring a pyrimidine moiety.

Uniqueness

What sets 6-methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride apart from these similar compounds is its unique combination of a pyrimidine ring with both piperidine and pyridine moieties. This structural arrangement provides distinct chemical and biological properties, making it a versatile compound for various applications.

Biologische Aktivität

6-Methyl-2-(piperidin-3-yl)-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by a pyrimidine core substituted with a piperidine and a pyridine group, which contributes to its pharmacological properties. The molecular formula is , and it has distinct physicochemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, which play crucial roles in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.45 |

| A549 | 0.38 |

These results suggest a potent anticancer effect, warranting further investigation into its therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against several bacterial strains. For instance, it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 1.5 µg/mL and 2.0 µg/mL, respectively.

Case Studies

- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of the compound against resistant strains. The findings revealed that the compound effectively reduced bacterial load in infected animal models, suggesting its applicability in treating bacterial infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies show that it has moderate bioavailability and a half-life conducive for therapeutic use.

Eigenschaften

IUPAC Name |

6-methyl-2-piperidin-3-yl-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5.ClH/c1-11-9-14(19-13-6-2-3-8-17-13)20-15(18-11)12-5-4-7-16-10-12;/h2-3,6,8-9,12,16H,4-5,7,10H2,1H3,(H,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTIVJXWKCFLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCNC2)NC3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.